molecular formula C9H7FN2O2 B8532483 N-cyanomethyl-4-fluoro-2-hydroxy-benzamide

N-cyanomethyl-4-fluoro-2-hydroxy-benzamide

Cat. No. B8532483
M. Wt: 194.16 g/mol
InChI Key: YCTDEDCOOLZRHU-UHFFFAOYSA-N
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Patent
US07189749B2

Procedure details

A solution of 4-fluorosalicylic acid chloride (Example 1, 10 g, 57.3 mmol) in dichloromethane (114 mL) was treated with N,N-diisopropylethyl amine (25 mL, 143 mmol) and acetonitrile hydrochloride (7.95 g, 85.9 mmol). After stirring at 35° C. for 24 h, the solution was concentrated under reduced pressure, diluted with ethyl acetate, and washed successively with 2 N HCl and saturated aq NaCl. The resulting solution was dried over MgSO4, filtered and concentrated. The resulting solid was suspended in dichloromethane, filtered and rinsed with heptane to give N-cyanomethyl-4-fluoro-2-hydroxy-benzamide (7.20 g, 65%): 1H NMR (DMSO-d6 300 MHz) δ 12.16 (br s, 1 H), 9.17 (t, J=5.3 Hz, 1 H), 7.88 (dd, J, =8.7 Hz, J2=6.3 Hz, 1 H), 6.81–6.73 (m, 2 H), 4.32 (d, J=5.7 Hz, 2 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6](Cl)=[O:7].C([N:15](CC)[CH:16]([CH3:18])C)(C)C.Cl.C(#[N:24])C>ClCCl>[C:16]([CH2:18][NH:24][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][C:4]=1[OH:11])#[N:15] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C(C(=O)Cl)=CC1)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
7.95 g
Type
reactant
Smiles
Cl.C(C)#N
Name
Quantity
114 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
After stirring at 35° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed successively with 2 N HCl and saturated aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with heptane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CNC(C1=C(C=C(C=C1)F)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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